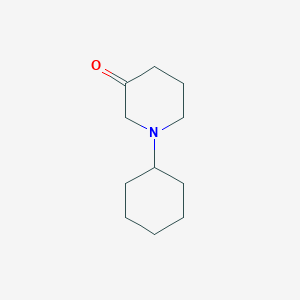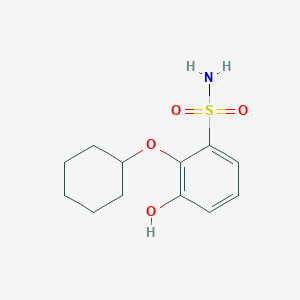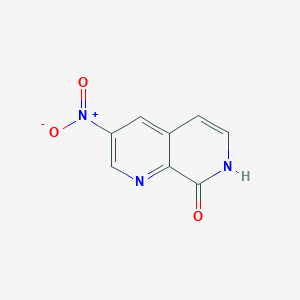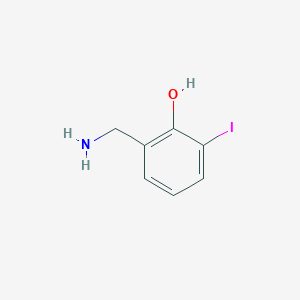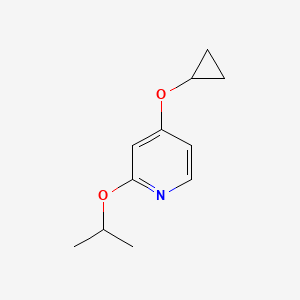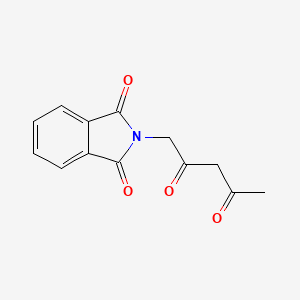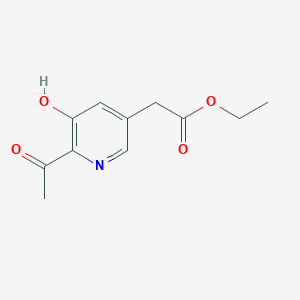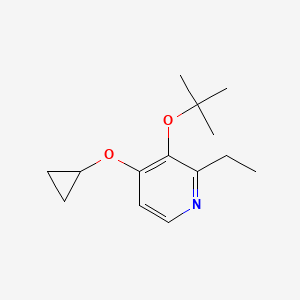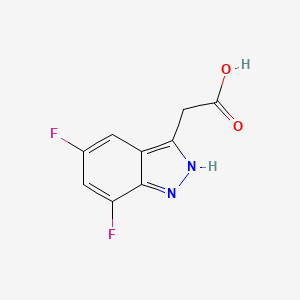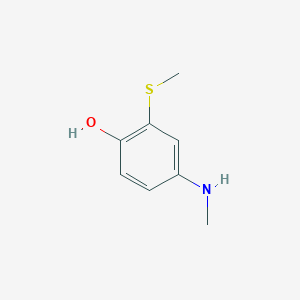
4-(Methylamino)-2-(methylthio)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Methylamino)-2-(methylthio)phenol is an organic compound with a molecular formula of C8H11NOS It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted with a methylamino group and a methylthio group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylamino)-2-(methylthio)phenol typically involves the following steps:
Nitration: The starting material, phenol, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group.
Methylation: The amino group is methylated to form the methylamino group.
Thioether Formation:
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to increase yield and efficiency.
化学反応の分析
Types of Reactions
4-(Methylamino)-2-(methylthio)phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound back to its parent phenol or other derivatives.
Substitution: The methylamino and methylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.
科学的研究の応用
4-(Methylamino)-2-(methylthio)phenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-(Methylamino)-2-(methylthio)phenol involves its interaction with molecular targets such as enzymes and proteins. The methylamino and methylthio groups can form hydrogen bonds and other interactions with active sites, affecting the activity of the target molecules. This can lead to inhibition or activation of specific biochemical pathways.
類似化合物との比較
Similar Compounds
4-(Methylthio)phenol: Lacks the methylamino group, making it less reactive in certain biochemical applications.
4-(Methylamino)phenol: Lacks the methylthio group, affecting its solubility and reactivity.
2-(Methylthio)phenol: The position of the methylthio group affects its chemical properties and reactivity.
Uniqueness
4-(Methylamino)-2-(methylthio)phenol is unique due to the presence of both methylamino and methylthio groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C8H11NOS |
|---|---|
分子量 |
169.25 g/mol |
IUPAC名 |
4-(methylamino)-2-methylsulfanylphenol |
InChI |
InChI=1S/C8H11NOS/c1-9-6-3-4-7(10)8(5-6)11-2/h3-5,9-10H,1-2H3 |
InChIキー |
XEYWWJVSASDANG-UHFFFAOYSA-N |
正規SMILES |
CNC1=CC(=C(C=C1)O)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


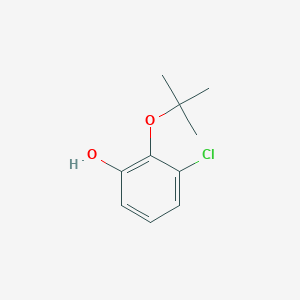


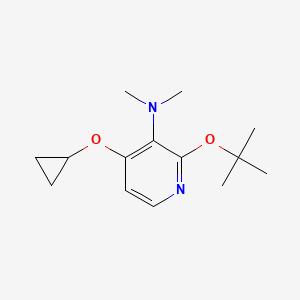
![(2-[(4-Methoxyphenyl)amino]pyrimidin-5-YL)boronic acid](/img/structure/B14844741.png)
